molecular formula C11H12Cl3NO B7932280 2-Chloro-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide

2-Chloro-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide

Cat. No.: B7932280
M. Wt: 280.6 g/mol
InChI Key: QKDOFQLSCVSNQY-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide (CAS 1353975-48-0) is a synthetic chloroacetamide derivative provided as a high-purity (98%) solid for research applications . Chloroacetamides are an important class of organic compounds known for their reactivity and potential as herbicidal agents, acting through the inhibition of Very Long Chain Fatty Acid Synthase (VLCFAS), a key enzyme in plant growth and development . The molecular structure features a chloroacetyl group and a 2,4-dichlorobenzyl group linked through a nitrogen atom, with an additional ethyl substituent on the nitrogen, resulting in a molecular formula of C₁₁H₁₂Cl₃NO and a molecular weight of 280.58 g/mol . This specific substitution pattern is designed to explore structure-activity relationships in agrochemical research. Researchers are investigating novel chloroacetamide derivatives like this one for their potential herbicidal activity against broadleaf and grass weeds . The compound is typically stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research use only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-chloro-N-[(2,4-dichlorophenyl)methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl3NO/c1-2-15(11(16)6-12)7-8-3-4-9(13)5-10(8)14/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDOFQLSCVSNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide typically involves the reaction of 2,4-dichlorobenzyl chloride with ethylamine, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of 2-Chloro-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

2-Chloro-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • N-Substituents : The ethyl group may reduce metabolic oxidation rates compared to methoxymethyl (as in acetochlor), which undergoes rapid demethylation in liver microsomes .

Toxicological and Metabolic Properties

Table 2: Hazard Profiles of Selected Chloroacetamides

Compound Name Acute Toxicity (Oral) Skin Irritation Eye Damage Metabolic Pathway
2-Chloro-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide* Category 4 Category 2 Category 1 Likely hepatic oxidation (inferred)
Acetochlor Category 2 Not classified Not classified Glutathione conjugation
2-Chloro-N-(4-nitrophenyl)acetamide Not available Not available Not available Nitro-reduction

Notes:

  • The dichlorobenzyl group may contribute to higher toxicity compared to alkyl-substituted analogs due to increased electrophilicity .

Structure-Activity Relationships (SAR)

  • Herbicidal Activity : Chloroacetamides with alkoxymethyl groups (e.g., acetochlor) exhibit stronger herbicidal effects due to their ability to inhibit very-long-chain fatty acid elongation. The ethyl group in the target compound may reduce this activity compared to methoxymethyl analogs .
  • Antimicrobial Potential: Thiazole-containing chloroacetamides (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) show antimicrobial properties, suggesting that the dichlorobenzyl group could be explored for similar applications .

Biological Activity

2-Chloro-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and herbicidal applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Structure:

  • IUPAC Name: 2-Chloro-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide
  • Molecular Formula: C₁₄H₁₄Cl₃N
  • Molecular Weight: 304.62 g/mol

The presence of chloro and dichloro substituents enhances the reactivity of this compound, allowing it to interact with various biological targets.

Antimicrobial Activity

Research has indicated that 2-Chloro-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide exhibits significant antimicrobial properties. It has been investigated against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

PathogenActivity (MIC in µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Candida albicans15

The Minimum Inhibitory Concentration (MIC) values indicate that the compound is particularly effective against Staphylococcus aureus and Candida albicans.

Herbicidal Activity

In addition to its antimicrobial properties, this compound has been explored for its herbicidal potential. Studies suggest that it can inhibit the growth of various weed species by disrupting their metabolic pathways.

Table 2: Herbicidal Efficacy

Weed SpeciesEfficacy (%)Reference
Amaranthus retroflexus85
Chenopodium album70

The efficacy data shows promising results for controlling specific weed species, making it a candidate for agricultural applications.

The mechanism by which 2-Chloro-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide exerts its biological effects involves several pathways:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic processes, leading to cell death.
  • Disruption of Membrane Integrity: Interaction with microbial membranes can compromise their integrity, resulting in leakage of cellular contents.
  • Herbicidal Action: It likely interferes with photosynthesis or other critical metabolic pathways in plants, resulting in growth inhibition.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study:
    A study conducted by researchers evaluated the effectiveness of various chloroacetamide derivatives, including 2-Chloro-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide, against resistant strains of bacteria. The findings demonstrated that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
  • Herbicidal Application Research:
    Another research project focused on the herbicidal properties of chloroacetamides. The study highlighted that compounds with similar structures to 2-Chloro-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide showed significant efficacy in controlling weed populations in agricultural settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-N-(2,4-dichloro-benzyl)-N-ethyl-acetamide, and how can reaction yields be improved?

  • Methodology :

  • Reagent Selection : Use 2,4-dichlorobenzylamine and chloroacetyl chloride in a two-step process. First, form the intermediate via nucleophilic substitution, then alkylate with ethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Optimization : Reflux conditions (70–80°C) in aprotic solvents (e.g., CH₃CN) improve reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances yield .
  • Yield Challenges : Contamination by unreacted starting materials or byproducts (e.g., diethylated species) can reduce purity. Monitor reactions via TLC and use excess alkylating agents (1.2–1.5 equivalents) .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 4.2–4.5 ppm for –CH₂Cl; δ 7.2–7.8 ppm for dichlorobenzyl aromatic protons) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 343.4 [M+H]⁺) and fragmentation patterns to validate the backbone .
  • X-ray Crystallography : Resolves bond angles (e.g., C–Cl bond length ~1.74 Å) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) critical for crystal packing .

Q. What safety protocols are essential during handling and storage?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Storage : Store in airtight containers at 4°C, away from moisture and oxidizing agents. Label with GHS hazard codes H303/H313/H333 (harmful if swallowed, in contact with skin, or inhaled) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodology :

  • Substituent Modulation : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to evaluate steric effects on enzyme inhibition .
  • Biological Assays : Test analogs against Trypanosoma brucei (IC₅₀ values) to link chloro-substitution patterns (2,4-dichloro vs. 3,5-dichloro) with potency .
  • Data Interpretation : Correlate logP values (calculated via HPLC) with membrane permeability trends .

Q. What intermolecular interactions dominate in the crystalline lattice, and how do they influence physicochemical properties?

  • Methodology :

  • Crystallographic Analysis : Identify hydrogen bonds (e.g., C9–H9B⋯O3, 2.89 Å) and π-π stacking (3.5–4.0 Å between dichlorobenzyl rings) .
  • Thermal Stability : DSC/TGA reveals melting points (~150–160°C) and decomposition profiles linked to crystal packing density .

Q. How can computational modeling validate experimental data on electronic and steric effects?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict NMR chemical shifts (vs. experimental δ values) .
  • Docking Studies : Use AutoDock Vina to simulate binding to Trypanosoma brucei enzymes, highlighting key residues (e.g., Tyr154, Asp265) for hydrogen bonding .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodology :

  • Purity Verification : Compare HPLC traces (≥95% purity threshold) and elemental analysis (e.g., C: 66.48% calculated vs. 66.41% observed) to rule out impurity-driven variability .
  • Assay Conditions : Standardize protocols (e.g., fixed incubation time, serum-free media) to minimize discrepancies in IC₅₀ values .

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